molecular formula C4H6F2O4S B6615905 2-(2,2-difluoroethanesulfonyl)acetic acid CAS No. 1178684-85-9

2-(2,2-difluoroethanesulfonyl)acetic acid

Cat. No.: B6615905
CAS No.: 1178684-85-9
M. Wt: 188.15 g/mol
InChI Key: RJPIQECPLXVXBC-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethanesulfonyl)acetic acid is an organic compound with the molecular formula C4H6F2O4S. It is known for its unique chemical properties and applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by the presence of two fluorine atoms and a sulfonyl group attached to an acetic acid moiety, making it a valuable reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-difluoroethanesulfonyl)acetic acid typically involves the reaction of fluorosulfonyl fluoride (FSO2F) with difluoroacetic acid (CH2F2COOH). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{FSO}_2\text{F} + \text{CH}_2\text{F}_2\text{COOH} \rightarrow \text{FSO}_2\text{CF}_2\text{COOH} ]

The reaction is usually conducted in the presence of a suitable solvent, such as dichloromethane, and at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated through distillation or crystallization, followed by drying and packaging for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethanesulfonyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in various alkyl or aryl derivatives .

Scientific Research Applications

2-(2,2-Difluoroethanesulfonyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-difluoroethanesulfonyl)acetic acid involves its ability to act as a source of difluorocarbene (CF2). The difluorocarbene intermediate can react with various nucleophiles, leading to the formation of difluoromethylated products. This reactivity is exploited in organic synthesis to introduce difluoromethyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroethanesulfonyl)benzoic acid
  • 2-(2,2-Difluoroethanesulfonyl)propionic acid
  • 2-(2,2-Difluoroethanesulfonyl)butyric acid

Uniqueness

2-(2,2-Difluoroethanesulfonyl)acetic acid is unique due to its specific combination of a difluoromethyl group and a sulfonyl group attached to an acetic acid moiety. This structure imparts distinct reactivity and properties, making it a valuable reagent in various chemical transformations .

Biological Activity

2-(2,2-Difluoroethanesulfonyl)acetic acid is a sulfonyl-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and relevant research findings.

  • Molecular Formula: C4_4H5_5F2_2O4_4S
  • Molecular Weight: 178.08 g/mol
  • Physical State: Colorless to almost colorless liquid
  • Boiling Point: 153 °C
  • Specific Gravity: 1.72

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of difluoromethyl sulfone with acetic acid derivatives. This accessibility makes it a versatile building block in organic synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Its sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction may lead to various biological effects, including anti-inflammatory and antimicrobial properties .

Interaction Studies

Research has shown that compounds with structural similarities to this compound exhibit distinct biological activities. For instance, derivatives containing fluorosulfonyl groups are known for their high reactivity and potential therapeutic applications .

Antimicrobial Activity

A study investigating the antimicrobial properties of sulfonyl-containing compounds found that derivatives of this compound displayed significant inhibition against various bacterial strains. The mechanism was linked to the disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Another research project focused on the anti-inflammatory effects of this compound in murine models. Results indicated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
2,2-Difluoro-2-(fluorosulfonyl)acetic acidContains fluorosulfonyl groupKnown for high reactivity
4-(2,2-Difluoroethanesulfonyl)phenylacetic acidPhenyl group attachedExhibits distinct biological activity
Difluoromethylated derivativesVarying carbon chain lengthsPotentially enhanced pharmacological properties

This table illustrates the diversity within this chemical class while highlighting the unique features of this compound .

Safety and Handling

Due to its chemical nature, this compound is classified as hazardous. It can cause severe skin burns and eye damage upon contact. Proper protective equipment should be used when handling this compound .

Properties

IUPAC Name

2-(2,2-difluoroethylsulfonyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O4S/c5-3(6)1-11(9,10)2-4(7)8/h3H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPIQECPLXVXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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